2,3,4-Trihydroxybenzophenon

Übersicht

Beschreibung

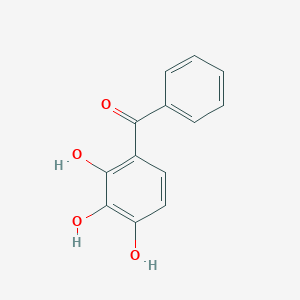

2,3,4-Trihydroxybenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of three hydroxyl groups attached to the benzene ring at positions 2, 3, and 4. This compound is known for its redox mediator properties and is used in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

2,3,4-Trihydroxybenzophenone has a wide range of scientific research applications. In chemistry, it is used as a reducing agent for the synthesis of size-optimized gold nanoparticles, which have applications in colorimetric sensing of biological molecules like adenine . In biology and medicine, it has been studied for its potential as a tyrosinase inhibitor, which could have implications in treating hyperpigmentation disorders . Additionally, it is used in the field of optoelectronics for its nonlinear optical properties, making it suitable for applications in laser frequency conversion and optical switching .

Wirkmechanismus

Target of Action

2,3,4-Trihydroxybenzophenone (THB) is an organic compound that has been used in various applications. It has been reported to act as a reducing and stabilizing agent in the synthesis of size-optimized gold nanoparticles . The primary targets of THB are therefore gold ions in solution, which it reduces to form gold nanoparticles .

Mode of Action

THB interacts with gold ions in solution, reducing them to form gold nanoparticles . This interaction is facilitated by the hydroxyl groups present in the THB molecule, which donate electrons to the gold ions, reducing them to their elemental form . The resulting gold nanoparticles are stabilized by the THB molecules, preventing them from aggregating .

Biochemical Pathways

It has been reported that thb can act as a novel reducing agent for the one-step synthesis of size-optimized gold nanoparticles . This suggests that THB may play a role in the biochemical pathways involved in nanoparticle synthesis.

Pharmacokinetics

Given its use in nanoparticle synthesis, it is likely that these properties would be influenced by factors such as the concentration of thb, the temperature, and the presence of other substances in the solution .

Result of Action

The primary result of THB’s action is the formation of size-optimized gold nanoparticles . These nanoparticles have potential applications in various fields, including optoelectronics and biomedicine .

Action Environment

The action of THB is influenced by various environmental factors. For example, the concentration of THB, the temperature, and the presence of other substances in the solution can all affect the size and morphology of the resulting gold nanoparticles . Additionally, THB’s action may be influenced by the pH of the solution, as this can affect the ionization state of the hydroxyl groups in the THB molecule .

Biochemische Analyse

Biochemical Properties

2,3,4-Trihydroxybenzophenone interacts with various biomolecules in biochemical reactions. It has been identified as a redox mediator and has roles as a quorum sensing inhibitor, and an EC 1.14.18.1 (tyrosinase) inhibitor

Cellular Effects

It has been suggested that the compound may have potential genotoxic effects

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Vorbereitungsmethoden

2,3,4-Trihydroxybenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with pyrogallol in the presence of a catalyst such as zinc chloride. The reaction is typically carried out at elevated temperatures, around 145°C, for a few hours . Another method involves using strongly acidic ion exchangers like Amberlyst-15 in chlorobenzene at temperatures around 131-132°C . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact .

Analyse Chemischer Reaktionen

2,3,4-Trihydroxybenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a redox mediator, facilitating electron transfer in redox reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Vergleich Mit ähnlichen Verbindungen

2,3,4-Trihydroxybenzophenone is unique among benzophenone derivatives due to the specific positioning of its hydroxyl groups. Similar compounds include 2,4-dihydroxybenzophenone and 2,3,4,5-tetrahydroxybenzophenone. While these compounds share some chemical properties, the presence and positioning of hydroxyl groups significantly influence their reactivity and applications. For instance, 2,4-dihydroxybenzophenone is commonly used as a UV filter, whereas 2,3,4-Trihydroxybenzophenone is more suited for applications requiring redox mediation and nonlinear optical properties .

Eigenschaften

IUPAC Name |

phenyl-(2,3,4-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-7-6-9(12(16)13(10)17)11(15)8-4-2-1-3-5-8/h1-7,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQNYBBTZSBWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037728 | |

| Record name | 2,3,4-Trihydroxbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143-72-2 | |

| Record name | 2,3,4-Trihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarin Yellow A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarin yellow A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, phenyl(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trihydroxbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARIN YELLOW A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FBX2Q800V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3,4-trihydroxybenzophenone?

A1: 2,3,4-Trihydroxybenzophenone has the molecular formula C13H10O4 and a molecular weight of 230.22 g/mol. []

Q2: What is known about the spectroscopic data of 2,3,4-trihydroxybenzophenone?

A2: Researchers have utilized various spectroscopic techniques to characterize 2,3,4-trihydroxybenzophenone. These include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis absorption spectrometry, particularly for analyzing the compound's structure, identifying its isomers, and studying its acid-base equilibria. [, , ]

Q3: How does the structure of 2,3,4-trihydroxybenzophenone affect its solubility?

A3: The presence of three hydroxyl groups in 2,3,4-trihydroxybenzophenone influences its solubility in various solvents. Research has shown that its solubility in an ethanol-water mixture increases with temperature. [] Additionally, the formation of triethylamine salts with diesterified products of 2,3,4-trihydroxybenzophenone significantly impacts its solubility in photoresist applications. []

Q4: How does the position of hydroxyl groups in 2,3,4-trihydroxybenzophenone impact its oxidation and toxicity?

A4: Studies demonstrate that the ortho and para orientation of hydroxyl groups in 2,3,4-trihydroxybenzophenone allows for its oxidation to electrophilic quinones, which are significantly more toxic to aquatic organisms like Tetrahymena pyriformis compared to meta-oriented isomers. This difference in toxicity is attributed to the electrophilic nature of the oxidation products and their ability to interact with biological molecules. []

Q5: What are the primary applications of 2,3,4-trihydroxybenzophenone?

A5: 2,3,4-Trihydroxybenzophenone is a key component in the synthesis of photoactive compounds used in photoresists, materials that are crucial for microlithography processes in the semiconductor industry. [, , ] It is also utilized in the production of heat tracing cable sheath materials for thermal oil recovery. []

Q6: How is 2,3,4-trihydroxybenzophenone used in the synthesis of photoresists?

A6: 2,3,4-Trihydroxybenzophenone is esterified with 2,1-diazonaphthaquinone-5-sulfonyl chloride to produce photoactive compounds. The solubility of these compounds, a critical factor in photoresist performance, is influenced by the reaction conditions during esterification. [] Studies have investigated the impact of solvent polarity, base, reactant concentration, and temperature on the formation of these esters. []

Q7: How does 2,3,4-trihydroxybenzophenone react with amino-alcohols?

A7: 2,3,4-Trihydroxybenzophenone can undergo electrochemical oxidation to form a 3,4-quinone, which subsequently reacts with amino-alcohols. This reaction proceeds through an ionic mechanism, ultimately leading to the formation of 1,4-benzoxazine derivatives, which exhibit antioxidant properties. [, , ]

Q8: What is the role of 2,3,4-trihydroxybenzophenone in hydrogen sulfide oxidation?

A8: Research has revealed that 2,3,4-trihydroxybenzophenone can oxidize hydrogen sulfide (H2S) to polysulfides and thiosulfate. This reaction is believed to contribute to the cytoprotective effects observed with polyphenolic nutraceuticals. The mechanism likely involves the formation of a semiquinone radical intermediate. []

Q9: How is computational chemistry used to study 2,3,4-trihydroxybenzophenone?

A9: Computational chemistry plays a crucial role in understanding the properties and reactivity of 2,3,4-trihydroxybenzophenone. For example, molecular orbital calculations have been used to determine the activation energy index (AEI) of its oxidation products, providing insights into their electrophilicity and toxicity. []

Q10: What are the key structure-activity relationships (SAR) identified for 2,3,4-trihydroxybenzophenone and its derivatives?

A10: Research on 2,3,4-trihydroxybenzophenone and its derivatives has established important SARs. For instance, the presence of a hydroxyl group at the 3 or 4-position of the benzophenone structure contributes to estrogenic activity. Specifically, the activity of these hydroxyl groups follows the order: 4- > 3- >> 2-position. The addition of a hydroxyl group at the 2-position of the 4-hydroxylated benzene ring further enhances this activity. Conversely, adding a hydroxyl group to the hydrophobic moiety's benzene ring tends to reduce binding affinity, while a chloro group at this position increases binding. []

Q11: What is known about the toxicity of 2,3,4-trihydroxybenzophenone?

A11: 2,3,4-Trihydroxybenzophenone has been identified as a potential environmental contaminant, particularly in aquatic environments. Its presence in wastewater treatment plants and surface waters raises concerns about its ecological impact, especially on aquatic organisms. [, ] Research suggests that some benzophenone-type UV filters, including 2,3,4-trihydroxybenzophenone, might pose risks to both human and environmental health, highlighting the need for further investigation into their potential long-term effects. [, ]

Q12: What are the potential metabolic pathways of 2,3,4-trihydroxybenzophenone?

A12: Studies in rats have demonstrated that 2,3,4-trihydroxybenzophenone is a significant metabolite of oxybenzone, a common sunscreen ingredient. It is primarily metabolized through conjugation with glucuronide or sulfate, forming metabolites that are subsequently excreted. The distribution and accumulation of these metabolites, particularly in the liver, raise concerns about potential long-term health effects. [, ]

Q13: What are the future directions for research on 2,3,4-trihydroxybenzophenone?

A13: Future research on 2,3,4-trihydroxybenzophenone will likely focus on:

- Developing sustainable and environmentally friendly synthetic routes to minimize the environmental impact of its production. []

- Investigating its potential applications in other fields, such as medicine and materials science. []

- Conducting comprehensive toxicological studies to fully understand its safety profile and potential risks to human and environmental health. [, ]

- Exploring the development of new analytical methods for its detection and quantification in complex matrices, such as environmental samples and biological fluids. [, ]

- Investigating alternative compounds with improved performance characteristics and reduced environmental impact. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)